molecular formula C15H24N2O2 B13180831 (5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol

(5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol

Cat. No.: B13180831
M. Wt: 264.36 g/mol
InChI Key: IDTDDBXRCRTKGB-BBNOBNGHSA-N
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Description

(5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[810]undecan-5-ol is a complex organic compound characterized by its unique bicyclic structure This compound features a pyrazole ring attached to a bicyclo[81

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the pyrazole moiety. Common reagents used in these reactions include organometallic catalysts, oxidizing agents, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the bicyclic structure or the pyrazole ring.

    Substitution: Functional groups on the pyrazole ring can be substituted with other groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[81

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-one: Similar structure but with a ketone group instead of a hydroxyl group.

    (5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-amine: Contains an amine group instead of a hydroxyl group.

Uniqueness

The uniqueness of (5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[810]undecan-5-ol lies in its specific combination of a bicyclic structure with a pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

(5R,6R)-6-(1-methylpyrazol-4-yl)oxybicyclo[8.1.0]undecan-5-ol

InChI

InChI=1S/C15H24N2O2/c1-17-10-13(9-16-17)19-15-7-3-5-12-8-11(12)4-2-6-14(15)18/h9-12,14-15,18H,2-8H2,1H3/t11?,12?,14-,15-/m1/s1

InChI Key

IDTDDBXRCRTKGB-BBNOBNGHSA-N

Isomeric SMILES

CN1C=C(C=N1)O[C@@H]2CCCC3CC3CCC[C@H]2O

Canonical SMILES

CN1C=C(C=N1)OC2CCCC3CC3CCCC2O

Origin of Product

United States

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